molecular formula C5H7N3O B1296626 N-(1H-Imidazol-2-yl)acetamide CAS No. 52737-49-2

N-(1H-Imidazol-2-yl)acetamide

Cat. No.: B1296626
CAS No.: 52737-49-2
M. Wt: 125.13 g/mol
InChI Key: VBMWKMUTTTVHTM-UHFFFAOYSA-N
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Description

N-(1H-Imidazol-2-yl)acetamide: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs and other applications .

Mechanism of Action

Target of Action

N-(1H-Imidazol-2-yl)acetamide is a synthetic compound that is similar in structure to imidazole. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds

Pharmacokinetics

Thus, this moiety helps to overcome the solubility problems of poorly soluble drug entities .

Action Environment

These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Biochemical Analysis

Biochemical Properties

N-(1H-Imidazol-2-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase-8, which is involved in cell cycle regulation . The interaction between this compound and cyclin-dependent kinase-8 is characterized by strong binding affinity, leading to the inhibition of kinase activity. Additionally, this compound has been reported to interact with other proteins involved in cellular signaling pathways, further highlighting its biochemical significance.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the proliferation of human colorectal (HCT116) cell lines by affecting the expression of genes involved in cell cycle regulation . Moreover, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting overall cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of cyclin-dependent kinase-8, leading to the inhibition of its kinase activity . This inhibition results in the downregulation of genes involved in cell cycle progression, ultimately leading to cell cycle arrest. Additionally, this compound has been reported to modulate the activity of other enzymes and transcription factors, further contributing to its molecular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and alterations in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and proteins. At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, impacting overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, influencing its localization and activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been reported to localize in the nucleus, where it interacts with transcription factors and modulates gene expression. This subcellular localization is vital for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Imidazol-2-yl)acetamide typically involves the reaction of imidazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Comparison with Similar Compounds

Uniqueness: N-(1H-Imidazol-2-yl)acetamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets.

Properties

IUPAC Name

N-(1H-imidazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4(9)8-5-6-2-3-7-5/h2-3H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMWKMUTTTVHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339682
Record name N-(1H-Imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52737-49-2
Record name N-(1H-Imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What synthetic advantages do microwave-assisted protocols offer in the synthesis of N-(1H-imidazol-2-yl)acetamide derivatives?

A1: Traditional methods for synthesizing di- and monosubstituted 2-aminoimidazoles, which serve as precursors to N-(1H-imidazol-2-yl)acetamides, often require lengthy reaction times. Microwave-assisted protocols offer a significant advantage by dramatically reducing reaction times, as demonstrated in a study where the overall synthesis was shortened to 20 minutes compared to 48 hours using conventional methods []. This accelerated synthesis is particularly beneficial for high-throughput screening and drug discovery efforts.

Q2: How can this compound derivatives be used in the context of drug discovery targeting inhibitor of apoptosis proteins (IAP)?

A2: N-(1H-imidazol-2-yl)acetamides, specifically aryl-N-(1H-imidazol-2-yl)acetamides, have shown promise as non-peptidic binders to the BIR3 domain of cellular IAP (cIAP) proteins []. IAPs are involved in regulating cell death and have emerged as potential targets in cancer therapy. The discovery of small molecule inhibitors like these aryl-N-(1H-imidazol-2-yl)acetamides represents a potential avenue for developing novel cancer therapeutics.

Q3: Can you describe the role of this compound derivatives in the enantioselective synthesis of natural products?

A3: N-(1H-imidazol-2-yl)acetamides serve as valuable intermediates in the synthesis of natural products, exemplified by their use in synthesizing the 2-aminoimidazole side-chain of dragmacidin D []. Dragmacidins are marine natural products with notable biological activities. The development of enantioselective synthetic routes, as demonstrated in this case, is crucial for accessing these complex molecules with defined stereochemistry, ultimately contributing to our understanding of their biological properties and therapeutic potential.

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